N-[(1-morpholin-4-ylcyclopentyl)methyl]-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide
Overview
Description
N-[(1-morpholin-4-ylcyclopentyl)methyl]-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide is a complex organic compound that features a morpholine ring, a cyclopentyl group, a pyrrolidine ring, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-morpholin-4-ylcyclopentyl)methyl]-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Morpholine Ring: This can be achieved by reacting diethylene glycol with methylamine under specific conditions.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction or other suitable alkylation methods.
Tetrazole Ring Formation: The tetrazole ring is often synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.
Final Coupling: The final step involves coupling the morpholine-cyclopentyl intermediate with the pyrrolidine-tetrazole intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(1-morpholin-4-ylcyclopentyl)methyl]-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a drug candidate due to its complex structure and potential biological activity.
Materials Science: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: The compound may be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[(1-morpholin-4-ylcyclopentyl)methyl]-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine: A simpler compound with a morpholine ring, used as a base catalyst in organic synthesis.
Tetrazole Derivatives: Compounds containing the tetrazole ring, known for their use in pharmaceuticals and materials science.
Uniqueness
N-[(1-morpholin-4-ylcyclopentyl)methyl]-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide is unique due to its combination of multiple functional groups and rings, which may confer distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclopentyl)methyl]-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O2/c26-17(14-25-16(20-21-22-25)13-23-7-3-4-8-23)19-15-18(5-1-2-6-18)24-9-11-27-12-10-24/h1-15H2,(H,19,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTQGRAXBCZSPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CN2C(=NN=N2)CN3CCCC3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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